(2-氨基噻唑-4-基)乙酸甲酯盐酸盐

描述

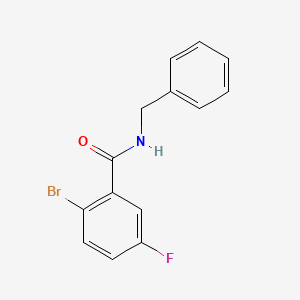

(2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

科学研究应用

氨基噻唑的合成

氨基噻唑通过多种方法合成,但常面临产率低和分离过程困难等挑战。 所述化合物可用于聚合物或固相支持合成方案,这些方案因其易于执行、产率提高、选择性增强、操作简单以及催化剂可回收而备受青睐 .

抗菌应用

噻唑衍生物,包括我们感兴趣的化合物,已显示出对各种细菌和病原体的显着抗菌活性。 它们在开发可对抗细菌耐药性的新型抗菌剂方面至关重要 .

抗癌特性

氨基噻唑的结构基序已知具有抗肿瘤活性。 这使得它们在药物化学中成为设计新型抗癌药物的宝贵工具 .

抗病毒研究

据报道,氨基噻唑具有抗病毒特性。 这包括在治疗由病毒引起的疾病中的潜在应用 .

抗炎和镇痛活性

由于氨基噻唑具有抗炎和镇痛特性,因此正在研究它们用于治疗涉及炎症和疼痛的疾病 .

精神药物作用

某些氨基噻唑作用于中枢神经系统,并因其精神药物作用而受到研究,这可能有利于治疗各种精神疾病 .

抗真菌和抗结核用途

这些化合物也因其抗真菌和抗结核活性而受到研究,这些活性在治疗真菌感染和结核病方面至关重要 .

聚合物工业应用

作用机制

Target of Action

Methyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, also known as (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride, is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of bacterial cell walls, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . The binding affinity of the compound to the enzyme is influenced by the presence of a hydroxyl group substituted on the benzene ring . The compound with the highest binding affinity was found to be an antagonist against the target enzyme .

Biochemical Pathways

The compound affects the biochemical pathway involved in the biosynthesis of bacterial cell walls . By acting as an antagonist against the target enzyme, it disrupts the normal functioning of this pathway, leading to the inhibition of cell wall synthesis . This results in the bactericidal or bacteriostatic effect of the compound .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be 1.47 (iLOGP) and 0.43 (XLOGP3) .

Result of Action

The compound exhibits moderate to significant antibacterial and antifungal potential . It has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibits antifungal potential against Candida glabrata and Candida albicans .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. The compound should be stored under inert gas (nitrogen or argon) at 2–8 °C .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Amino Group: The amino group is introduced by reacting the thiazole intermediate with ammonia or an amine.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Chemistry:

- Used as an intermediate in the synthesis of more complex thiazole derivatives.

- Employed in the development of new synthetic methodologies.

Biology and Medicine:

- Potential use as a building block for pharmaceuticals, particularly those targeting bacterial or fungal infections.

- Investigated for its role in the synthesis of compounds with anticancer, antioxidant, and anti-inflammatory properties .

Industry:

- Utilized in the production of agrochemicals and dyes.

- Explored for its applications in material science due to its unique structural properties.

相似化合物的比较

2-Aminothiazole: A simpler analog without the acetic acid methyl ester group.

4-Methylthiazole: Lacks the amino group but retains the thiazole core.

Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of the ester.

Uniqueness: (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the amino group and the ester group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

属性

IUPAC Name |

methyl 2-(2-amino-1,3-thiazol-4-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-10-5(9)2-4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLJYTHCPIQKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424935 | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-18-0 | |

| Record name | 4-Thiazoleacetic acid, 2-amino-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76629-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-thiazol-4-yl)-acetic acid methyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoic acid](/img/structure/B1277079.png)

![4-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1277081.png)

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1277084.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)